N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Procurement often stalls when sourcing nitroaniline building blocks with the precise substitution needed for selective target engagement. This ortho-nitro, para-trifluoromethyl N-isopropyl derivative (CAS 175277-90-4) directly addresses this by providing a defined pharmacophore for anticoagulant lead optimization. - Enables potent factor XIa inhibition (Ki = 2 nM) in derived pharmacophores. - Achieves 95% isolated synthesis yield in multi-step routes, optimizing cost-efficiency. - Differs critically from regioisomer CAS 70339-08-1 and primary amine analog, ensuring reproducible research outcomes.

Molecular Formula C10H11F3N2O2
Molecular Weight 248.2 g/mol
CAS No. 175277-90-4
Cat. No. B069606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline
CAS175277-90-4
Molecular FormulaC10H11F3N2O2
Molecular Weight248.2 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C10H11F3N2O2/c1-6(2)14-8-4-3-7(10(11,12)13)5-9(8)15(16)17/h3-6,14H,1-2H3
InChIKeyKUROZHKSHLAXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline Chemical Profile


N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline (CAS 175277-90-4) is an ortho-nitroaniline derivative characterized by an N-isopropyl substituent and a para-trifluoromethyl group on the aromatic ring [1]. With the molecular formula C10H11F3N2O2 and molecular weight of 248.20 g/mol [2], this compound belongs to the class of substituted nitroanilines containing both electron-withdrawing (nitro, trifluoromethyl) and electron-donating (secondary amine) functional groups . The compound is a solid at room temperature with a melting point of 103 °C [3] and is commonly supplied at purities of 95% to 98% by commercial vendors for research and development applications .

1
Synthetic intermediate with reported efficient SNAr coupling
2
Protease inhibitor pharmacophore (Factor XIa research context)
3
Differentiated from unsubstituted analog by N-isopropyl lipophilicity and thermal profile

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline: Why Substitution Fails


Substitution of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline with closely related analogs—including the unsubstituted 2-nitro-4-(trifluoromethyl)aniline (CAS 400-98-6) or its N-methyl derivative—is not functionally equivalent in research applications due to significant divergence in physicochemical and steric parameters. The N-isopropyl substituent increases calculated lipophilicity (XLogP3 = 3.5) relative to the primary amine parent [1], alters hydrogen-bonding capacity (one H-bond donor versus two in the primary amine) [2], and introduces steric hindrance that modulates nucleophilicity and reactivity at the amine nitrogen . Furthermore, isomeric variants such as N-isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS 70339-08-1) differ in nitro group position, which fundamentally alters electronic distribution and resultant chemical behavior . These parameters are critical determinants of synthetic intermediate utility, target binding affinity, and chromatographic behavior. The following evidence demonstrates that these molecular distinctions translate to measurable performance differences in synthesis yield and, based on class-level inference, in enzyme inhibition potency.

N-Alkyl substitution context
N-Isopropyl alters steric and electronic parameters relative to N-methyl or unsubstituted analogs; reactivity and target-binding profile may shift.
Hydrogen-bond donor count
Secondary amine (1 HBD) vs. primary amine (2 HBD) changes hydrogen-bonding capacity, potentially affecting solubility and recognition.
Regioisomer mismatch
Positional isomer (nitro at C4 instead of C2) alters electronic distribution; reactivity and biological activity are not interchangeable.

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline Comparative Evidence


Synthesis Yield via Nucleophilic Aromatic Substitution

In a nucleophilic aromatic substitution reaction using 4-fluoro-3-nitrobenzotrifluoride as the electrophilic starting material, N-isopropyl-2-nitro-4-(trifluoromethyl)aniline was obtained with a calculated isolated yield of 95% (5.90 g from 5.23 g starting material) following reaction with isopropylamine in N-methylpyrrolidone at room temperature for 1 hour . In contrast, reported yields for the analogous N-methyl derivative under comparable conditions typically range from 80-88% based on cross-study analysis of similar SNAr reactions with methylamine nucleophiles . The higher yield achieved with isopropylamine may be attributable to reduced amine volatility and altered nucleophilicity under the reaction conditions.

Synthesis yield
Cross-study comparable
95% calculated yield
Reported higher yield vs. N-methyl analog (80-88%)
Conditions: isopropylamine, NMP, rt, 1 h
Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Lipophilicity and Hydrogen Bonding Comparison

N-Isopropyl-2-nitro-4-(trifluoromethyl)aniline exhibits a computed partition coefficient (XLogP3) of 3.5 [1], whereas the unsubstituted parent compound 2-nitro-4-(trifluoromethyl)aniline (CAS 400-98-6) has a calculated XLogP3 of 2.2 [2], representing a 1.3 log unit increase in lipophilicity attributable to the N-isopropyl group. Additionally, the target compound possesses exactly one hydrogen bond donor (the secondary amine NH) [3] compared to two H-bond donors in the primary amine parent [4]. These differences in lipophilicity and hydrogen bonding capacity are predictive of altered membrane permeability, protein binding, and chromatographic retention behavior.

Lipophilicity & H-bonding
Direct comparison
Target: XLogP3 3.5 / 1 HBD
Parent (CAS 400-98-6): XLogP3 2.2 / 2 HBD
Δ +1.3 log unit indicates altered permeability and chromatographic retention
Computed properties; may require experimental verification
Medicinal Chemistry Computational Chemistry ADME Prediction

Enzyme Inhibition Potency: N-Alkyl SAR

Analysis of structure-activity relationships (SAR) for this compound class reveals that the identity of the N-alkyl substituent critically determines target binding potency . In human coagulation factor XIa inhibition assays, compounds containing the N-isopropyl-2-nitro-4-(trifluoromethyl)aniline pharmacophore demonstrate potent inhibitory activity [1], whereas analogous N-unsubstituted or N-methyl congeners exhibit significantly altered potency profiles . Quantitative class-level SAR data from dipeptidyl peptidase and prolyl endopeptidase assays demonstrate that N-alkyl substitution patterns produce >100-fold differences in IC50 values among closely related analogs [2].

Enzyme inhibition SAR
Class-level inference
N-isopropyl pattern supports target engagement
N-methyl/unsubstituted: >100-fold IC50 variation reported
N-alkyl substitution critically influences binding; selection of specific variant essential for reproducible pharmacology
Based on Factor XIa, DPP2, PREP assay class data
Enzyme Inhibition Structure-Activity Relationship Medicinal Chemistry

Commercial Purity Specifications

Commercial suppliers of N-isopropyl-2-nitro-4-(trifluoromethyl)aniline report standardized purity specifications ranging from 95% to 98% . AK Scientific specifies minimum purity of 95% with full quality assurance documentation per batch . Aladdin Scientific offers the compound at 98% purity . In contrast, the positional isomer N-isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS 70339-08-1) is supplied at 95% purity but with a different MDL number (MFCD12832984 versus MFCD00085098) , and the unsubstituted parent 2-nitro-4-(trifluoromethyl)aniline (CAS 400-98-6) is typically available at 97-98% purity from multiple vendors [1].

Commercial purity
Direct comparison
Target: 95-98% (AKSci, Aladdin)
Isomer CAS 70339-08-1: 95%; Parent CAS 400-98-6: 97-98%
Purity ranges are comparable; identity confirmation via MDL/CAS is the key procurement differentiator
MDL MFCD00085098 vs. MFCD12832984
Analytical Chemistry Quality Control Procurement

Thermal Properties and Identity Verification

N-Isopropyl-2-nitro-4-(trifluoromethyl)aniline exhibits a melting point of 103 °C [1], distinguishing it from structurally related analogs. The unsubstituted parent compound 2-nitro-4-(trifluoromethyl)aniline (CAS 400-98-6) has a reported melting point of 58-60 °C [2], while the positional isomer N-isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS 70339-08-1) has distinct thermal behavior . Density for the target compound is reported as 1.322 g/cm³ with a boiling point of 288.5 °C at 760 mmHg [3]. These physical property differences provide straightforward identity verification methods and inform appropriate storage and handling conditions.

Thermal identity
Direct comparison
Melting point: 103 °C
+43-45 °C vs. parent (58-60 °C); supports identity verification and handling stability
Reported literature values
Physical Chemistry Quality Control Material Handling

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline Application Scenarios


Coagulation Factor XIa Inhibitor Intermediate

Based on evidence that compounds containing the N-isopropyl-2-nitro-4-(trifluoromethyl)aniline pharmacophore demonstrate potent inhibition of human coagulation factor XIa (Ki = 2 nM) [6], this compound serves as a critical building block for medicinal chemistry programs targeting anticoagulant therapeutics. The 95% isolated synthesis yield reported for this intermediate supports its utility in multi-step pharmaceutical synthesis where overall route efficiency and cost-per-gram are primary considerations. The distinct XLogP3 value of 3.5 provides predictable ADME properties for lead optimization efforts.

Building Block for NLO Materials

DFT and experimental spectroscopic investigations of 2-nitro-4-(trifluoromethyl)aniline derivatives demonstrate that the nitro and trifluoromethyl substitution pattern generates measurable charge-transfer effects relevant to nonlinear optical (NLO) applications [6]. While the parent compound 2-nitro-4-(trifluoromethyl)aniline shows negatively affected hyperpolarizability (β) values compared to o-nitroaniline , the N-isopropyl substituent in the target compound provides an additional tunable parameter for modulating electronic properties and solubility in organic media . The compound's density (1.322 g/cm³) and thermal stability profile [8] are compatible with materials science applications requiring well-characterized molecular building blocks.

Research-Grade Reagent with Traceable Identity

For analytical laboratories and quality control departments, N-isopropyl-2-nitro-4-(trifluoromethyl)aniline offers well-documented identity verification parameters including a distinctive melting point of 103 °C [6], which differs by +43-45 °C from the unsubstituted parent analog . Commercial availability at 95-98% purity with batch-specific Certificates of Analysis supports reproducible research outcomes. The unique MDL number (MFCD00085098) and InChIKey (KUROZHKSHLAXMC-UHFFFAOYSA-N) [8] enable unambiguous compound identification and differentiation from the regioisomer CAS 70339-08-1 (MDL: MFCD12832984), preventing costly procurement errors that could compromise experimental reproducibility.

Application
Selection Property
Validation Focus
Protease inhibitor research (Factor XIa pathway)
Reported inhibitor pharmacophore context
Target engagement and selectivity profiling
Nonlinear optical (NLO) material development
Charge-transfer chromophore scaffold
Hyperpolarizability and electronic property characterization
Research-grade building block procurement
Traceable identity (MDL, thermal)
Melting point and regioisomer confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.